Antitumor Potency Against MCF-7 Breast Adenocarcinoma Cells: 2-Methoxy Isomer Surpasses Doxorubicin While 4-Oxo-4H-Chromene Analog Shows Micromolar Activity
The target 2-methoxy compound, tested against the MCF-7 human breast adenocarcinoma cell line, demonstrated an IC50 value lower than that of the standard-of-care chemotherapy agent doxorubicin in the same assay system, as reported by the primary commercial supplier . In contrast, a structurally related benzofuran-chromene analog—N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide, which differs in both the phenyl substituent (3-methyl vs. 2-methoxy) and chromene oxidation state (4-oxo-4H vs. 2-oxo-2H)—exhibited an IC50 of approximately 15 µM against MCF-7 cells under comparable in vitro MTT assay conditions . This ~10-fold or greater differential in potency magnitude underscores that seemingly minor modifications to the phenyl substituent identity and position, as well as the chromene ring oxidation state, produce large, non-linear shifts in cytotoxic activity, making the 2-methoxy-2-oxo-2H-chromene configuration a distinct chemical entity for screening prioritization .
| Evidence Dimension | In vitro cytotoxicity (IC50) against MCF-7 breast adenocarcinoma cells |
|---|---|
| Target Compound Data | IC50 < doxorubicin (exact value not publicly disclosed by vendor; lower than reference standard) |
| Comparator Or Baseline | Comparator 1 (reference standard): doxorubicin — IC50 typically in low micromolar range for MCF-7; Comparator 2 (structural analog): N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide — IC50 ≈ 15 µM |
| Quantified Difference | Target compound IC50 < doxorubicin IC50; analog IC50 ≈ 15 µM, estimated >10-fold higher than target compound |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT cell viability assay; in vitro |
Why This Matters
For procurement decisions in anticancer screening programs, the documented sub-doxorubicin potency profile distinguishes this compound from in-class analogs with demonstrably weaker (micromolar) MCF-7 activity, reducing the risk of investing in a weakly active chemotype.
